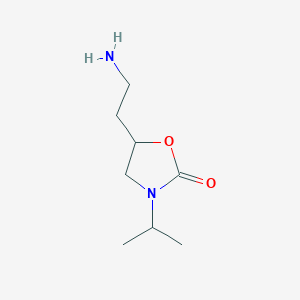

5-(2-Aminoethyl)-3-(propan-2-YL)-1,3-oxazolidin-2-one

Description

5-(2-Aminoethyl)-3-(propan-2-yl)-1,3-oxazolidin-2-one (CAS: 898387-28-5) is a heterocyclic compound featuring a 1,3-oxazolidin-2-one core. Key structural attributes include:

- Position 3: A propan-2-yl (isopropyl) group, contributing to lipophilicity and steric bulk.

- Molecular formula: C₉H₁₈N₂O₂ (MW: 186.25 g/mol).

This compound is utilized as a pharmaceutical intermediate or building block in organic synthesis, leveraging its reactive amino group for further functionalization .

Properties

Molecular Formula |

C8H16N2O2 |

|---|---|

Molecular Weight |

172.22 g/mol |

IUPAC Name |

5-(2-aminoethyl)-3-propan-2-yl-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C8H16N2O2/c1-6(2)10-5-7(3-4-9)12-8(10)11/h6-7H,3-5,9H2,1-2H3 |

InChI Key |

LOWQPGSOHAOHSQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1CC(OC1=O)CCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Aminoethyl)-3-(propan-2-YL)-1,3-oxazolidin-2-one typically involves the reaction of an appropriate oxazolidinone precursor with an aminoethyl group and an isopropyl group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of 5-(2-Aminoethyl)-3-(propan-2-YL)-1,3-oxazolidin-2-one may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the final product. The compound is then purified using techniques like crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(2-Aminoethyl)-3-(propan-2-YL)-1,3-oxazolidin-2-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxazolidinone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

Substitution: The aminoethyl group can participate in nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry solvents like tetrahydrofuran or ether under inert atmosphere.

Substitution: Halides, electrophiles; reactions often require the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution.

Major Products Formed

The major products formed from these reactions include various substituted oxazolidinone derivatives, which can be further utilized in different applications depending on their functional groups and properties.

Scientific Research Applications

5-(2-Aminoethyl)-3-(propan-2-YL)-1,3-oxazolidin-2-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(2-Aminoethyl)-3-(propan-2-YL)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations at Position 3 and 5

The biological and physicochemical properties of oxazolidinones are heavily influenced by substituent patterns. Below is a comparative analysis:

Structural and Functional Insights

- Lipophilicity: The propan-2-yl group in the target compound enhances lipophilicity compared to hydrophilic substituents like methoxymethyl (e.g., ).

- Hydrogen Bonding: The 2-aminoethyl group enables hydrogen bonding, distinguishing it from non-polar substituents like chloromethyl or trifluoromethylphenyl .

- Stereochemistry: Compounds like (4S)-3-[(5R)-5-(4-fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one () demonstrate chirality-driven pharmacological activity, unlike the simpler achiral target compound.

- Pharmacological Relevance : Anacetrapib () exemplifies how complex substituents (e.g., trifluoromethyl, biphenyl) confer therapeutic action, whereas the target compound serves as a precursor.

Biological Activity

5-(2-Aminoethyl)-3-(propan-2-YL)-1,3-oxazolidin-2-one, identified by its CAS number 1369159-34-1, is a compound belonging to the oxazolidinone class. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity based on diverse sources.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₆N₂O₂ |

| Molecular Weight | 172.22 g/mol |

| CAS Number | 1369159-34-1 |

Oxazolidinones are known to inhibit protein synthesis by binding to the 50S ribosomal subunit, which is crucial for bacterial growth and proliferation. This mechanism is shared among various derivatives, suggesting that 5-(2-Aminoethyl)-3-(propan-2-YL)-1,3-oxazolidin-2-one may exhibit similar antibacterial properties. Research indicates that oxazolidinones can also induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) and mitochondrial dysfunction .

Antimicrobial Activity

Recent studies have demonstrated that oxazolidinones possess significant antimicrobial activity against a variety of pathogens. The compound's structure suggests it may be effective against both Gram-positive and Gram-negative bacteria. The specific activity of 5-(2-Aminoethyl)-3-(propan-2-YL)-1,3-oxazolidin-2-one has not been extensively documented in clinical settings; however, its structural relatives have shown promising results in inhibiting pathogenic bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Anticancer Potential

The anticancer properties of oxazolidinones have been a focus of recent research. For instance, derivatives have been evaluated for their cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. Studies have reported that certain oxazolidinone derivatives can induce cell cycle arrest and apoptosis through mechanisms involving caspase activation and ROS generation .

Case Study: Cytotoxicity Assessment

In vitro studies assessing the cytotoxicity of oxazolidinone derivatives revealed varying degrees of effectiveness against cancer cell lines:

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| 5-(Carbamoylmethylene)-oxazolidin-2-one | MCF-7 | 17.66 |

| 5-(Carbamoylmethylene)-oxazolidin-2-one | HeLa | 31.10 |

The above data indicate that some oxazolidinone derivatives can significantly inhibit cancer cell proliferation while sparing non-tumorigenic cells, highlighting their potential for therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.